molecular formula C23H16BrN3OS B13752985 4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- CAS No. 72882-80-5

4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl-

Cat. No.: B13752985
CAS No.: 72882-80-5
M. Wt: 462.4 g/mol
InChI Key: LPDWASWILGNVQI-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- is a complex organic compound that belongs to the quinazolinone and benzothiazole families. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzothiazole ring .

Scientific Research Applications

4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. The compound’s structure allows it to bind to active sites on enzymes, thereby inhibiting their function and disrupting biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- is unique due to its combined structural features of quinazolinone and benzothiazole, which confer a broad spectrum of biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

72882-80-5

Molecular Formula

C23H16BrN3OS

Molecular Weight

462.4 g/mol

IUPAC Name

3-[2-(1,3-benzothiazol-2-yl)ethyl]-6-bromo-2-phenylquinazolin-4-one

InChI

InChI=1S/C23H16BrN3OS/c24-16-10-11-18-17(14-16)23(28)27(22(26-18)15-6-2-1-3-7-15)13-12-21-25-19-8-4-5-9-20(19)29-21/h1-11,14H,12-13H2

InChI Key

LPDWASWILGNVQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2CCC4=NC5=CC=CC=C5S4

Origin of Product

United States

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